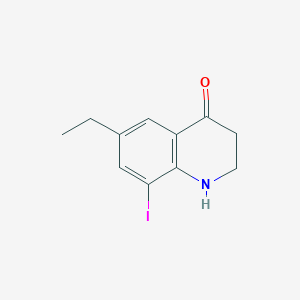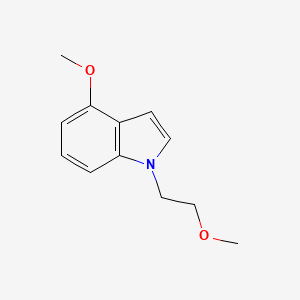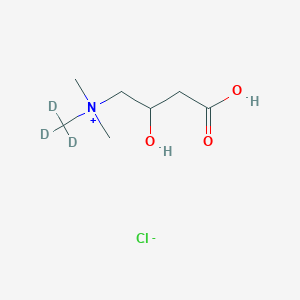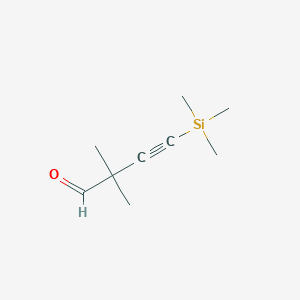
2,2-Dimethyl-4-(trimethylsilyl)but-3-ynal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-4-(trimethylsilyl)but-3-ynal is an organic compound with the molecular formula C₉H₁₆OSi It is characterized by the presence of a trimethylsilyl group attached to a butynal structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(trimethylsilyl)but-3-ynal typically involves the use of trimethylsilylacetylene as a starting material. One common method includes the following steps:
Alkylation: Trimethylsilylacetylene is alkylated with a suitable alkyl halide in the presence of a strong base such as sodium hydride.
Hydrolysis: The resulting product is then hydrolyzed to yield the desired butynal compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale alkylation and hydrolysis processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-4-(trimethylsilyl)but-3-ynal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the butynal group to an alcohol or alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted butynal derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-4-(trimethylsilyl)but-3-ynal has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be utilized in the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-4-(trimethylsilyl)but-3-ynal involves its reactivity with various reagents. The trimethylsilyl group provides steric hindrance, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reactions and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethyl-4-phenylbut-3-enal
- 2,2-Dimethyl-4-(3-fluorophenyl)-4-oxobutyric acid
- 2,2-Dimethyl-4-(chloromethyl)-1,3-dioxa-2-silacyclopentane
Uniqueness
2,2-Dimethyl-4-(trimethylsilyl)but-3-ynal is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it a valuable compound in various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
89267-74-3 |
|---|---|
Molekularformel |
C9H16OSi |
Molekulargewicht |
168.31 g/mol |
IUPAC-Name |
2,2-dimethyl-4-trimethylsilylbut-3-ynal |
InChI |
InChI=1S/C9H16OSi/c1-9(2,8-10)6-7-11(3,4)5/h8H,1-5H3 |
InChI-Schlüssel |
JMAWTXFRTXQRKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C=O)C#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


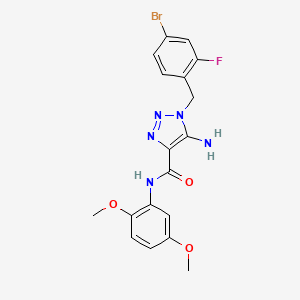
![(I2,3S)-23-Des(methoxyimino)-23-[(methylsulfanyl)methoxy]moxidectin O-TBS](/img/structure/B13846048.png)
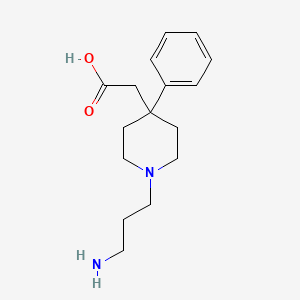
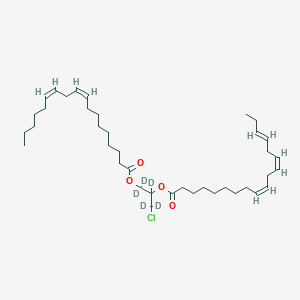


![L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-, dimethyl ester (9CI)](/img/structure/B13846078.png)


![1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]-](/img/structure/B13846102.png)

